molecular formula C16H23N5O2 B2893696 3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-68-9

3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2893696
CAS No.: 899987-68-9
M. Wt: 317.393
InChI Key: BSRVQJUYUYXZIH-UHFFFAOYSA-N
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Description

3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine family This compound is characterized by its unique structural framework, which includes multiple alkyl substituents and fused heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of an imidazole derivative, followed by alkylation and subsequent cyclization to form the imidazopurine core. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where alkyl or aryl groups replace hydrogen atoms on the imidazopurine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted imidazopurine compounds, each with distinct chemical and physical properties.

Scientific Research Applications

3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its multiple alkyl substituents and fused heterocyclic rings provide a distinct framework that can be tailored for various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

4,7-dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-9(2)7-20-14(22)12-13(18(6)16(20)23)17-15-19(12)8-11(5)21(15)10(3)4/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRVQJUYUYXZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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